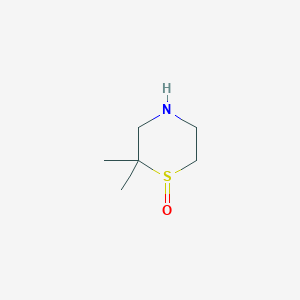

![molecular formula C13H17N3O B6259044 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine CAS No. 937666-06-3](/img/no-structure.png)

1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

The synthesis of oxadiazole derivatives, including “1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine”, typically involves reactions of acid hydrazides with acid chlorides or carboxylic acids . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine” can be analyzed using various techniques such as X-ray crystallography and NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds between them.Chemical Reactions Analysis

The chemical reactions involving “1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine” are likely to be similar to those of other oxadiazole derivatives. For instance, oxadiazoles can undergo a variety of reactions, including amide coupling and alkylations .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine” can be determined using various techniques. For instance, its molecular weight can be calculated based on its molecular formula . Other properties such as solubility, density, and melting and boiling points can also be determined .Future Directions

The future directions for research on “1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, the development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Therefore, further studies could focus on optimizing the structure-activity relationships of these compounds to enhance their therapeutic potential.

Mechanism of Action

Target of Action

The primary target of this compound is related to transaminase activity . Transaminases are enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in amino acid metabolism. The compound is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives .

Mode of Action

The compound interacts with its targets through a process known as transaminase-mediated synthesis . This involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Biochemical Pathways

The compound affects the transaminase biochemical pathway . This pathway is involved in the metabolism of amino acids, where transaminases catalyze the transfer of an amino group from one molecule to another . The compound’s interaction with this pathway results in the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Pharmacokinetics

The compound’s synthesis involves the use of immobilized whole-cell biocatalysts, suggesting that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the production of novel disubstituted 1-phenylpropan-2-amines . These amines are of pharmaceutical relevance and can be produced with high enantiomeric excess .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of immobilized whole-cell biocatalysts in the compound’s synthesis suggests that the reaction conditions, such as temperature and pH, could impact the compound’s action . .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-isopropylphenylhydrazine with ethyl 2-bromoacetate to form 3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with ethyl chloroacetate to form 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine.", "Starting Materials": [ "4-isopropylphenylhydrazine", "ethyl 2-bromoacetate", "ethyl chloroacetate" ], "Reaction": [ "Step 1: Reaction of 4-isopropylphenylhydrazine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-amine.", "Step 2: Reaction of the intermediate from step 1 with ethyl chloroacetate in the presence of a base such as sodium hydride to form 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine." ] } | |

CAS RN |

937666-06-3 |

Product Name |

1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine |

Molecular Formula |

C13H17N3O |

Molecular Weight |

231.3 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)